

An In-depth Technical Guide to 2'-Nitroacetophenone (CAS: 577-59-3)

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Compound of Interest

Compound Name: 2'-Nitroacetophenone

Cat. No.: B117912

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitroacetophenone, with the CAS number 577-59-3, is an important organic synthetic intermediate.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactions, and essential safety information. The compound is primarily utilized as a building block in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.[2] Its dual functionality, comprising a reactive ketone group and a nitro group that can be readily reduced to an amine, makes it a versatile precursor for pharmaceuticals, agrochemicals, and dyestuffs.[2][3] This document serves as a detailed resource for professionals engaged in chemical synthesis and drug discovery. It is important to note that **2'-Nitroacetophenone** is primarily a synthetic intermediate, and as such, there is no significant body of research on its direct biological activity or involvement in signaling pathways.

Chemical and Physical Properties

2'-Nitroacetophenone is a yellow-green liquid or crystalline solid.[1] It is soluble in alcohol, ether, and chloroform, but insoluble in water.[1][4]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO ₃	[5]
Molecular Weight	165.15 g/mol	[5]
Appearance	Yellow-green liquid or crystals	[1]
Melting Point	23-27 °C	[6]
Boiling Point	159 °C at 16 mmHg	[6]
Density	1.237 g/mL	[7]
Refractive Index (n _{20/D})	1.55	[6]
Flash Point	112 °C (closed cup)	[6]
Solubility	Insoluble in water; Soluble in alcohol, ether, chloroform	[1]

Spectral Data

The structural identity of **2'-Nitroacetophenone** is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Assignment
8.07	dd	Aromatic H
7.72	td	Aromatic H
7.61	td	Aromatic H
7.45	dd	Aromatic H
2.56	s	-CH ₃

(Data obtained from a 90 MHz spectrum in CDCl₃)

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
198.1	C=O
137.1	Aromatic C
133.0	Aromatic C-H
128.5	Aromatic C-H
128.2	Aromatic C-H
26.5	-CH ₃

(Note: Specific ¹³C NMR data for **2'-Nitroacetophenone** is not readily available in the searched literature. The provided data is for the parent compound, acetophenone, and serves as a reference. The presence of the nitro group at the ortho position will induce shifts in the aromatic region.)^[8]

Mass Spectrometry

The mass spectrum of **2'-Nitroacetophenone** shows a molecular ion peak at m/z = 165.^[2]

m/z	Relative Intensity (%)	Possible Fragment
165	1.6	[M] ⁺
150	100.0	[M-CH ₃] ⁺
123	10.4	[M-NO ₂] ⁺
104	6.8	[C ₇ H ₄ O] ⁺
91	8.6	[C ₇ H ₇] ⁺
76	23.7	[C ₆ H ₄] ⁺
51	41.6	[C ₄ H ₃] ⁺
43	73.3	[CH ₃ CO] ⁺

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O (Aromatic Ketone) Stretch
1570–1490	Strong	NO ₂ Asymmetric Stretch
1390–1300	Strong	NO ₂ Symmetric Stretch
~3050	Medium	Aromatic C-H Stretch
~1600, ~1475	Medium-Strong	Aromatic C=C Bending

(Note: Specific experimental IR peak data for **2'-Nitroacetophenone** is not readily available in the searched literature. The provided data represents typical absorption ranges for the present functional groups.)^[9]

Synthesis of 2'-Nitroacetophenone

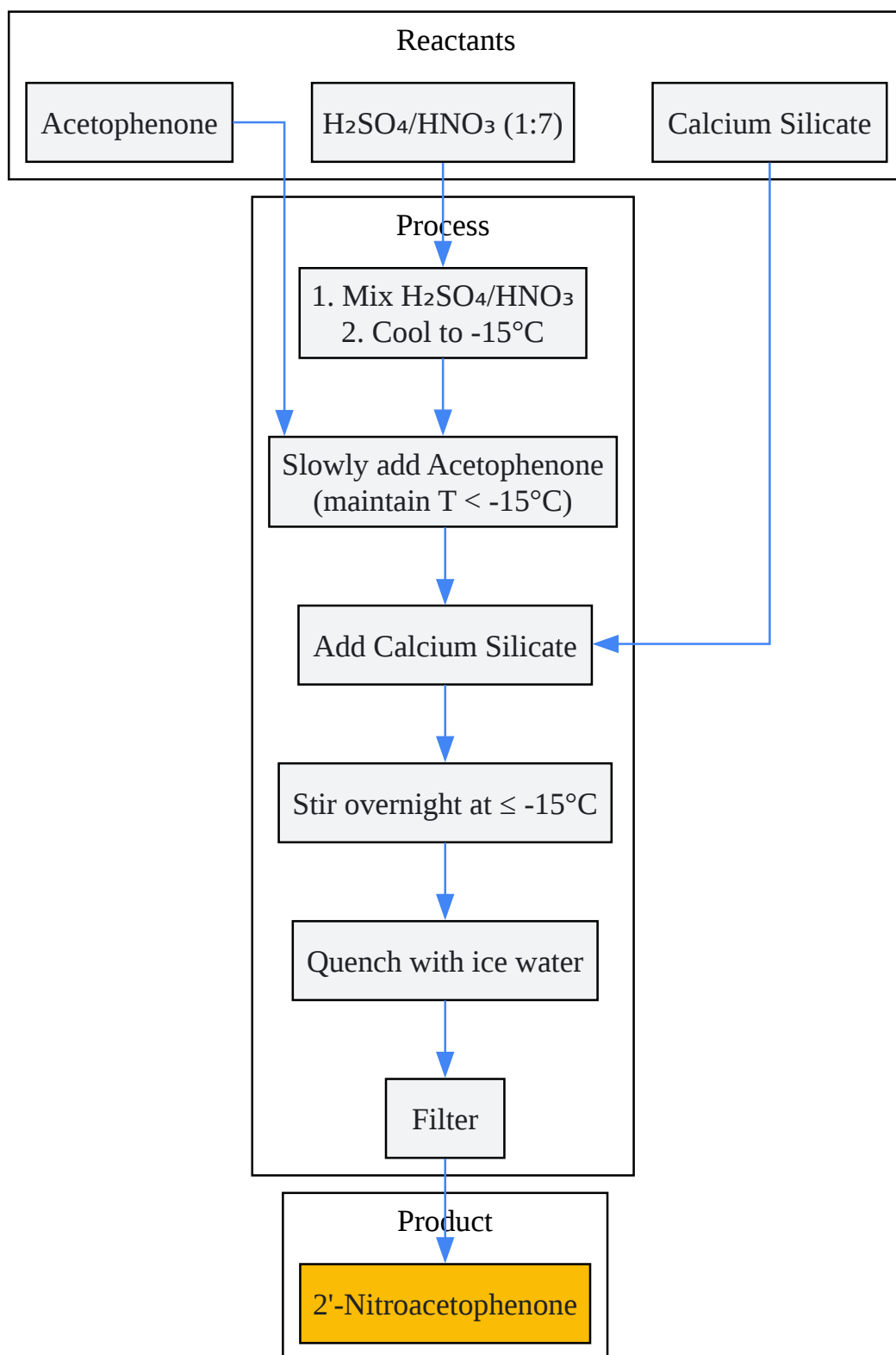
Several methods for the synthesis of **2'-Nitroacetophenone** have been reported. The following are two common and well-documented protocols.

Method 1: Nitration of Acetophenone

This method involves the direct nitration of acetophenone using a mixture of sulfuric and nitric acid at low temperatures.^[2]

- Prepare a nitrating mixture by combining 500 mL of concentrated sulfuric acid and concentrated nitric acid in a 1:7 volume ratio.
- Cool the mixture to -15 °C in an ice-salt bath.
- Slowly add 100 g of acetophenone to the stirred nitrating mixture, maintaining the temperature below -15 °C.
- After the addition of acetophenone, add 90 g of calcium silicate powder.
- Continue stirring the reaction mixture at or below -15 °C overnight.

- Pour the reaction mixture into ice water and filter the resulting precipitate.
- The collected yellow solid is **2'-Nitroacetophenone**. The reported yield is approximately 97% with a purity of 99.8%.[\[2\]](#)



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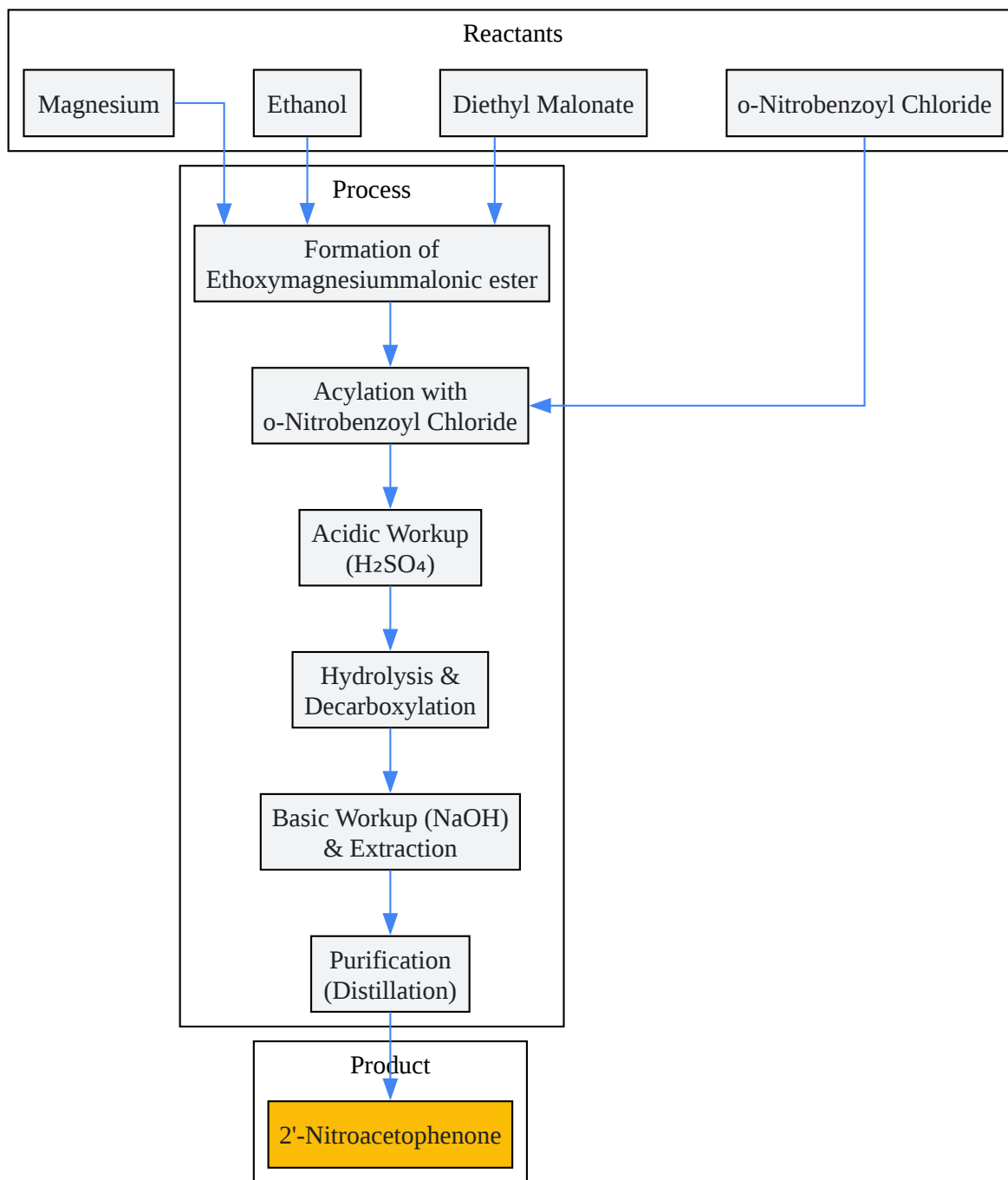
Workflow for the Nitration of Acetophenone.

Method 2: From o-Nitrobenzoyl Chloride and Diethyl Malonate

This is a well-established laboratory-scale synthesis.^[10]

- In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 5.4 g of magnesium turnings.
- Add 5 mL of absolute ethanol and 0.5 mL of carbon tetrachloride to initiate the reaction. Gentle heating may be required.
- Once the reaction starts, cautiously add 150 mL of absolute ether.
- Add a solution of 35.2 g of diethyl malonate, 20 mL of absolute ethanol, and 25 mL of absolute ether at a rate that maintains rapid reflux.
- Heat the mixture under reflux for 3 hours until most of the magnesium has dissolved.
- To the resulting gray solution, add a solution of 37 g of o-nitrobenzoyl chloride in 50 mL of ether over 15 minutes while continuing to reflux.
- Continue heating until the solution becomes too viscous to stir.
- Cool the reaction mixture and add dilute sulfuric acid (25 g of concentrated H₂SO₄ in 200 mL of water) until all solids dissolve.
- Separate the ether layer and extract the aqueous layer with ether. Combine the ether extracts, wash with water, and remove the solvent by distillation.
- To the crude diethyl o-nitrobenzoylmalonate, add a solution of 60 mL of glacial acetic acid, 7.6 mL of concentrated sulfuric acid, and 40 mL of water.
- Heat under reflux for 4 hours until CO₂ evolution ceases.
- Cool the mixture, make it alkaline with 20% sodium hydroxide solution, and extract with ether.

- Wash the combined ether extracts with water, dry with anhydrous sodium sulfate, and remove the solvent.
- Purify the residue by fractional distillation to obtain **2'-Nitroacetophenone**.



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Synthesis from o-Nitrobenzoyl Chloride.

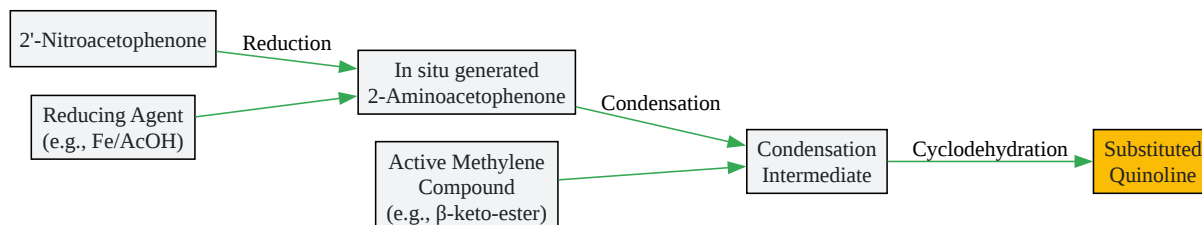
Key Reactions and Applications

2'-Nitroacetophenone is a valuable precursor for synthesizing heterocyclic compounds used in drug development.

Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group to form a quinoline.^[11] A domino reaction involving the in situ reduction of the nitro group of **2'-Nitroacetophenone** followed by a Friedländer annulation is an efficient route to substituted quinolines.^[2]

- To a solution of **2'-nitroacetophenone** and a β -keto-ester (or other active methylene compound) in a suitable solvent (e.g., acetic acid), add a reducing agent such as iron powder.
- Heat the mixture to facilitate the reduction of the nitro group to an amine.
- The newly formed 2-aminoacetophenone will react in situ with the active methylene compound.
- The reaction proceeds through a condensation followed by a cyclodehydration, which can be promoted by the acidic conditions.
- After the reaction is complete, cool the mixture, filter to remove the iron salts, and neutralize the filtrate.
- Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization to yield the substituted quinoline.



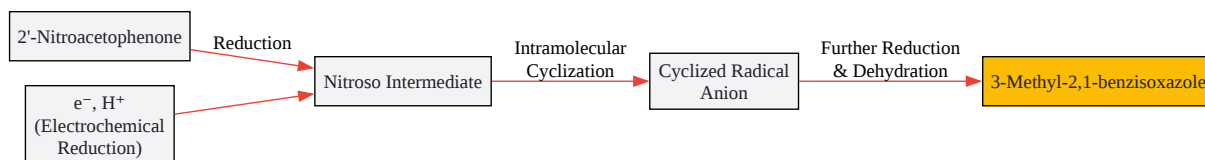
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Domino Friedländer Annulation Pathway.

Reductive Cyclization to 2,1-Benzisoxazoles (Anthranils)

The reductive cyclization of **2'-nitroacetophenone** is a common method to prepare 3-methyl-2,1-benzisoxazole.[2] These compounds have patented uses, including anti-inflammatory applications, and serve as intermediates for other biologically active molecules.[2]

- The reductive electrolysis can be carried out in a divided cell with a lead (Pb) or platinum (Pt) cathode and a platinum anode.
- Dissolve **2'-nitroacetophenone** in a suitable solvent system, such as methanol containing a supporting electrolyte (e.g., 0.4 M LiClO₄).
- Determine the optimal reaction potential based on cyclic voltammetry. For similar compounds, potentials around -0.55 V have been used.
- Conduct the controlled potential cathodic electrolysis.
- Monitor the reaction progress by techniques such as TLC.
- Upon completion, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography to isolate the 3-methyl-2,1-benzisoxazole product.



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Reductive Cyclization to 2,1-Benzisoxazole.

Safety Information

2'-Nitroacetophenone is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[10] It is combustible and incompatible with strong oxidizing agents.[5]

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6]
Hazard Statements	H302: Harmful if swallowed	[6]
Precautionary Statements	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[6]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes and get medical attention.	[5]
First Aid (Skin)	Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.	[5]
First Aid (Ingestion)	Clean mouth with water and get medical attention.	[5]
Handling	Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Wash thoroughly after handling.	[5]
Storage	Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at 2°C to 8°C.	[5]

Conclusion

2'-Nitroacetophenone (CAS 577-59-3) is a fundamentally important intermediate in organic synthesis. Its utility is primarily derived from the reactivity of its ketone and nitro functional groups, which allows for its transformation into a wide array of complex molecules, most

notably quinolines and benzisoxazoles. This guide has provided a detailed summary of its properties, spectral data, synthesis protocols, and key chemical reactions, along with essential safety information. For researchers and professionals in drug development and chemical synthesis, **2'-Nitroacetophenone** offers a versatile and valuable starting point for the construction of novel and potentially bioactive compounds.

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